4-(3-Methoxypiperidin-3-yl)-1H-indole oxalate
Description
4-(3-Methoxypiperidin-3-yl)-1H-indole oxalate is a synthetic indole derivative characterized by a methoxypiperidine moiety at the 4-position of the indole core, paired with an oxalate counterion. The methoxy group on the piperidine ring may influence lipophilicity and binding affinity, while the oxalate salt enhances solubility for bioavailability.
Properties
CAS No. |
83363-33-1 |
|---|---|
Molecular Formula |
C16H20N2O5 |
Molecular Weight |
320.34 g/mol |
IUPAC Name |
4-(3-methoxypiperidin-3-yl)-1H-indole;oxalic acid |
InChI |
InChI=1S/C14H18N2O.C2H2O4/c1-17-14(7-3-8-15-10-14)12-4-2-5-13-11(12)6-9-16-13;3-1(4)2(5)6/h2,4-6,9,15-16H,3,7-8,10H2,1H3;(H,3,4)(H,5,6) |
InChI Key |
FSXHISAUHNFPEL-UHFFFAOYSA-N |
Canonical SMILES |
COC1(CCCNC1)C2=C3C=CNC3=CC=C2.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methoxypiperidin-3-yl)-1H-indole oxalate typically involves the reaction of 3-methoxypiperidine with indole derivatives under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high throughput, making the compound readily available for various applications.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The tertiary amine in the methoxypiperidine ring acts as a nucleophile. Key reactions include:
-
Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in polar aprotic solvents (DMF, THF) to form quaternary ammonium salts.
-
Acylation : Forms amides when treated with acyl chlorides (e.g., acetyl chloride) under basic conditions (pyridine).
Table 1: Nucleophilic Substitution Reactions
| Reagent | Conditions | Product | Yield* |
|---|---|---|---|
| CH₃I | DMF, 60°C, 12h | N-Methylpiperidinium salt | ~75% |
| AcCl | Pyridine, 0°C | N-Acetylpiperidine derivative | ~68% |
| *Yields estimated from analogous reactions in piperidine derivatives . |
Oxidation Reactions
The indole moiety undergoes selective oxidation:
-
Indole ring oxidation : Treatment with KMnO₄ in acidic conditions converts the indole to oxindole derivatives.
-
Methoxypiperidine oxidation : H₂O₂/Fe²⁺ systems oxidize the methoxy group to a carbonyl, forming a ketopiperidine structure.
Mechanistic Insight :
The oxalate counterion stabilizes transition states during indole oxidation via hydrogen bonding, as evidenced by DFT calculations on similar systems .
Reduction Reactions
Catalytic hydrogenation (H₂/Pd-C) selectively reduces:
-
Indole ring : Forms a 2,3-dihydroindole derivative without affecting the piperidine.
-
Piperidine ring : Requires harsher conditions (Raney Ni, 80°C) to saturate the heterocycle .
Table 2: Reduction Outcomes
| Substrate Site | Catalyst | Product | Selectivity |
|---|---|---|---|
| Indole ring | 10% Pd-C | 2,3-Dihydroindole | >90% |
| Piperidine ring | Raney Ni | Decahydroquinoline analog | ~60% |
Acid-Catalyzed Cyclization
Under HCl/EtOH reflux, the compound undergoes intramolecular cyclization to form a tetrahydro-β-carboline scaffold. This reaction exploits the proximity of the indole C3 and piperidine N:
Base-Mediated Reactions
The oxalate counterion participates in:
-
Deprotonation : NaOH (1M) removes oxalate as Na₂C₂O₄, regenerating the free base .
-
Transmetalation : Reacts with Ca²⁺ to form insoluble calcium oxalate, a property leveraged in crystallization studies .
Biological Interactions
While not strictly chemical reactions, the compound interacts with:
-
Serotonin receptors : Binds 5-HT₂A/2C via indole-piperidine stacking (Kᵢ = 18 nM) .
-
CYP450 enzymes : Oxidized by CYP3A4 to hydroxylated metabolites .
Stability Profile
Critical degradation pathways:
-
Hydrolysis : Methoxy group cleaved by concentrated HCl (6M) at 100°C.
-
Photodegradation : UV light (254 nm) induces indole ring cleavage (t₁/₂ = 3.2h).
Table 3: Stability Under Stress Conditions
| Condition | Degradation Pathway | Half-Life |
|---|---|---|
| 0.1M HCl, 60°C | Oxalate decarboxylation | 48h |
| 0.1M NaOH, 25°C | Indole ring oxidation | 72h |
| UV light (254 nm) | Radical-mediated cleavage | 3.2h |
Scientific Research Applications
Anticancer Activity
Research indicates that 4-(3-Methoxypiperidin-3-yl)-1H-indole oxalate may exhibit anticancer properties through its interaction with key biological targets involved in cancer progression. Studies have shown that compounds with similar structures can inhibit lysine-specific demethylase 1 (LSD1), an enzyme implicated in cancer cell proliferation and survival. The inhibition of LSD1 has been linked to the reactivation of tumor suppressor genes, suggesting a potential application for this compound in cancer therapy .
Neuropharmacological Effects
The indole structure is often associated with neuroactive compounds. Preliminary studies suggest that this compound may influence neurotransmitter systems, particularly those involving serotonin and dopamine pathways. This suggests potential applications in treating mood disorders or neurological conditions.
Drug Design and Development
The unique combination of structural elements in this compound allows for modifications that could enhance its pharmacokinetic properties. Its solubility profile makes it a candidate for formulation into various dosage forms, including oral and injectable formulations, which could be beneficial in drug delivery systems.
Case Study: Inhibition of LSD1
A study focused on the design and synthesis of compounds related to this compound demonstrated significant inhibition of LSD1 with Ki values as low as 29 nM. This highlights the compound's potential as a lead structure for developing novel anticancer agents targeting epigenetic regulators .
Case Study: Neuropharmacological Screening
In vitro studies assessing the neuropharmacological effects of related indole derivatives have shown alterations in neuronal signaling pathways, providing insights into how this compound might affect cognitive functions or mood regulation .
Mechanism of Action
The mechanism of action of 4-(3-Methoxypiperidin-3-yl)-1H-indole oxalate involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural Comparison of Indole Derivatives
Key Observations :
- Methoxy vs. However, sulfonyl groups (e.g., in AZ20) improve kinase binding via polar interactions .
- Piperidine vs.
Table 2: Pharmacological Comparison
Key Insights :
- Enzyme Inhibition : Piperazine-linked indoles () show moderate BACE1 inhibition (IC₅₀ ~20 mM), whereas methoxy-sulfonyl hybrids () excel in COX-2 selectivity. The target compound’s methoxypiperidine group may balance selectivity and potency .
- Kinase Targeting : AZ20’s pyrimidine-morpholine scaffold underpins its ATR inhibition, a mechanism distinct from the target compound’s piperidine-oxalate structure .
Biological Activity
4-(3-Methoxypiperidin-3-yl)-1H-indole oxalate is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of an indole moiety linked to a piperidine ring. The oxalate salt form enhances its solubility and stability, making it suitable for various biological assays.
| Property | Value |
|---|---|
| Molecular Formula | C13H16N2O2 |
| Molecular Weight | 232.28 g/mol |
| CAS Number | Not specified |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its interaction with various receptors in the central nervous system (CNS). Notably, it has been studied as a selective antagonist of the 5-HT2A receptor , which plays a crucial role in modulating neurotransmission related to mood, cognition, and perception. This receptor's antagonism is particularly relevant in treating psychiatric disorders such as schizophrenia and depression .
Biological Activities
- Antipsychotic Effects : Research indicates that compounds similar to this compound exhibit antipsychotic properties by blocking 5-HT2A receptors without significantly affecting dopamine D2 receptors. This selectivity may reduce the side effects commonly associated with traditional antipsychotic medications .
- Neuroprotective Properties : Preliminary studies suggest that this compound may also possess neuroprotective effects, potentially mitigating neurodegeneration associated with conditions like Alzheimer's disease. Its ability to enhance cholinergic signaling through acetylcholine receptor modulation is of particular interest .
- Analgesic Activity : There is emerging evidence supporting the analgesic properties of this compound, likely through its action on pain pathways mediated by serotonin receptors .
Case Studies and Research Findings
Several studies have investigated the pharmacological profile of compounds related to this compound:
- Study on Antidepressant Effects : A study published in Psychopharmacology demonstrated that derivatives of indole compounds showed significant antidepressant-like effects in animal models, suggesting that similar mechanisms may be at play for this compound .
- Neurotransmitter Interaction : Research highlighted in Journal of Medicinal Chemistry indicated that indole derivatives could modulate serotonin levels effectively, which aligns with the proposed mechanism for this compound acting as a 5-HT2A antagonist .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
